
(Z)-2-cyano-N-(1,3-dioxoisoindol-4-yl)-3-phenylprop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-2-cyano-N-(1,3-dioxoisoindol-4-yl)-3-phenylprop-2-enamide, also known as CPI-613, is a novel anticancer agent that has shown promising results in preclinical and clinical studies. It is a small molecule inhibitor of mitochondrial metabolism that targets the tricarboxylic acid (TCA) cycle enzymes, pyruvate dehydrogenase (PDH) and α-ketoglutarate dehydrogenase (KGDH), leading to disruption of energy metabolism in cancer cells.
Wirkmechanismus
(Z)-2-cyano-N-(1,3-dioxoisoindol-4-yl)-3-phenylprop-2-enamide targets the TCA cycle enzymes, PDH and KGDH, leading to disruption of energy metabolism in cancer cells. By inhibiting these enzymes, this compound induces a metabolic shift in cancer cells from oxidative phosphorylation to glycolysis, leading to increased production of reactive oxygen species (ROS) and ATP depletion, ultimately leading to apoptosis of cancer cells.
Biochemical and Physiological Effects
This compound has been shown to induce apoptosis in cancer cells through its effects on energy metabolism. It has also been shown to inhibit the growth and proliferation of cancer cells and to enhance the efficacy of other anticancer agents. In preclinical studies, this compound has been shown to exhibit low toxicity and to have a favorable pharmacokinetic profile.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of (Z)-2-cyano-N-(1,3-dioxoisoindol-4-yl)-3-phenylprop-2-enamide is its specificity for cancer cells, which minimizes off-target effects. Another advantage is its ability to enhance the efficacy of other anticancer agents, which could lead to the development of combination therapies. However, one limitation of this compound is its low solubility, which could affect its bioavailability and efficacy in vivo. Another limitation is its high cost, which could limit its accessibility for research purposes.
Zukünftige Richtungen
There are several future directions for the research and development of (Z)-2-cyano-N-(1,3-dioxoisoindol-4-yl)-3-phenylprop-2-enamide. One direction is the development of more efficient and cost-effective synthesis methods to improve the yield and purity of the compound. Another direction is the optimization of the dosing and administration of this compound to enhance its efficacy and minimize its toxicity. Additionally, further preclinical and clinical studies are needed to evaluate the safety and efficacy of this compound in combination with other anticancer agents and to identify potential biomarkers of response to the compound.
Synthesemethoden
The synthesis of (Z)-2-cyano-N-(1,3-dioxoisoindol-4-yl)-3-phenylprop-2-enamide involves the reaction of 4-oxo-1,3-dioxoisoindoline-2-carboxylic acid with 2-phenylacetonitrile in the presence of triethylamine and acetic anhydride to obtain the intermediate (E)-ethyl 3-phenylacrylate. The intermediate is then reacted with hydrazine hydrate to obtain the final product, this compound. The overall yield of the synthesis is around 20%.
Wissenschaftliche Forschungsanwendungen
(Z)-2-cyano-N-(1,3-dioxoisoindol-4-yl)-3-phenylprop-2-enamide has been extensively studied in preclinical and clinical studies as a potential anticancer agent. It has been shown to exhibit potent antitumor activity against a wide range of cancer types, including pancreatic cancer, acute myeloid leukemia, and non-small cell lung cancer. This compound has also been shown to enhance the efficacy of other anticancer agents, such as gemcitabine and cisplatin, in preclinical studies.
Eigenschaften
IUPAC Name |
(Z)-2-cyano-N-(1,3-dioxoisoindol-4-yl)-3-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11N3O3/c19-10-12(9-11-5-2-1-3-6-11)16(22)20-14-8-4-7-13-15(14)18(24)21-17(13)23/h1-9H,(H,20,22)(H,21,23,24)/b12-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CALAYSSBWAFMLK-XFXZXTDPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=C(C#N)C(=O)NC2=CC=CC3=C2C(=O)NC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C(/C#N)\C(=O)NC2=CC=CC3=C2C(=O)NC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl 1-[4-(3-pyridinyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate](/img/structure/B2844943.png)
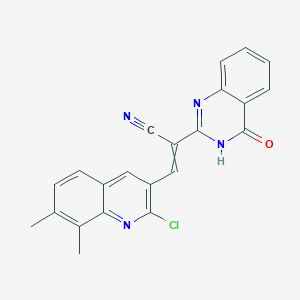
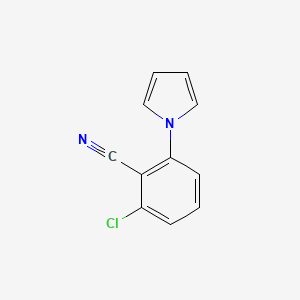

![8-[(3,5-Dimethylpiperidin-1-yl)methyl]-1,3-dimethyl-7-(3-oxobutan-2-yl)purine-2,6-dione](/img/structure/B2844949.png)
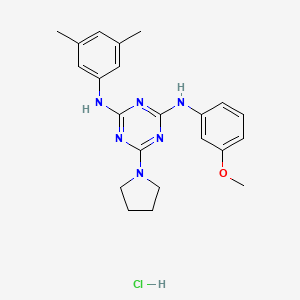
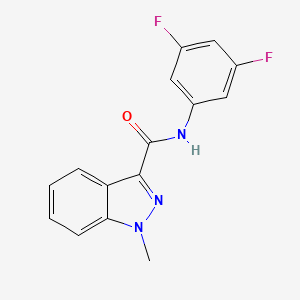
![3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(4-methylbenzyl)thiophene-2-carboxamide](/img/structure/B2844957.png)
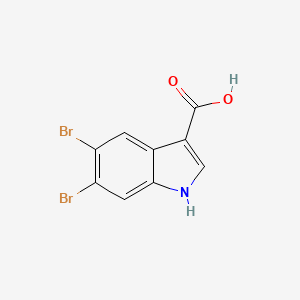
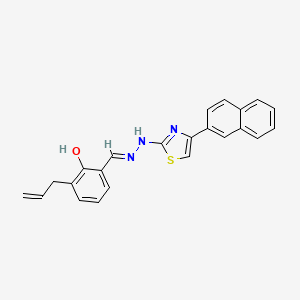
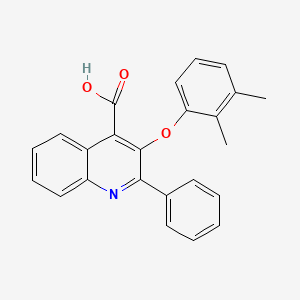
![2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(3-methoxyphenyl)-N-methylthiophene-3-sulfonamide](/img/structure/B2844962.png)
